molecular formula C9H7BrF3NO2 B070678 N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide CAS No. 175278-18-9

N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide

Cat. No. B070678
M. Wt: 298.06 g/mol
InChI Key: SHHWWZMWTUTJPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide involves multiple steps, including bromination, acetylation, and the introduction of the trifluoromethoxy group. Various methodologies have been developed to optimize the yield and purity of this compound. For instance, some researches have explored the synthesis of related compounds through reactions involving chlorotrimethylsilane for silylation, demonstrating the versatility of methods for introducing functional groups to the phenyl ring (Nikonov et al., 2016).

Molecular Structure Analysis

The molecular structure of N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide has been characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the compound's geometric parameters, including bond lengths and angles, and provide insights into its stereochemistry. For example, studies on related compounds have utilized X-ray diffraction to determine crystalline structures, highlighting the impact of substituents on the overall molecular configuration (Boechat et al., 2011).

Scientific Research Applications

  • Microwave-Assisted Synthesis and Biological Assessment of Derivatives : A study demonstrated the synthesis of N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide derivatives using microwave-assisted techniques. These derivatives exhibit significant antimicrobial activity, particularly against Aspergillus niger and Staphylococcus aureus (Ghazzali et al., 2012).

  • Potential Pesticides : Derivatives of N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide have been characterized as potential pesticides. Their structures were determined through X-ray powder diffraction, highlighting their potential in the development of new pesticides (Olszewska et al., 2008).

  • Halogen Bonding in Derivatives : Research on derivatives of N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide focused on hydrogen, stacking, and halogen bonding, contributing to a better understanding of non-covalent interactions in crystal structures. This research has implications for molecular design in pharmaceuticals (Gouda et al., 2022).

  • Antimicrobial and Hemolytic Activity : Another study synthesized derivatives and evaluated their antimicrobial and hemolytic activities, suggesting their potential use in medical applications (Gul et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

The future directions for “N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide” and similar compounds lie in overcoming the challenges associated with the trifluoromethoxylation reaction . The development of new trifluoromethoxylation reagents and strategies to stabilize the trifluoromethoxide anion could open up new possibilities for the synthesis of these compounds .

properties

IUPAC Name

N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-5(15)14-7-3-2-6(10)4-8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHWWZMWTUTJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371345
Record name N-[4-Bromo-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide

CAS RN

175278-18-9
Record name N-[4-Bromo-2-(trifluoromethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Bromo-2-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Bromo-2'-(trifluoromethoxy)acetanilide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JW Lee - 2020 - search.proquest.com
Modern-day drug discovery and development often involves extensive fine-tuning of the physicochemical and the pharmacological properties of drug candidates. A common approach …
Number of citations: 0 search.proquest.com
KN Lee - 2017 - search.proquest.com
Carbon-carbon and carbon-heteroatom bond-forming reactions lie at the heart of synthetic organic chemistry. They allow construction of complex molecular frameworks and introduction …
Number of citations: 2 search.proquest.com

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